N-methoxycarbonylphthalimide

Thermal stability Solid-phase handling Melting point comparison

Standard phthaloylation with N-ethoxycarbonylphthalimide fails in aqueous systems and risks racemization due to water insolubility. N-Methoxycarbonylphthalimide offers a patent-precedented alternative with measurable aqueous solubility. - **Key differentiator**: 1.6 g/L water solubility enables phthaloylation in H2O/co-solvent systems, minimizing racemization in amino acid protection. - **Physical stability**: mp 186-187°C prevents caking in automated SPPS reactors vs. 90-92°C for ethoxy analog. - **Supply**: Bulk R&D quantities available; stable solid for easy handling.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 25543-10-6
Cat. No. B3255490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxycarbonylphthalimide
CAS25543-10-6
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCOC(=O)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C10H7NO4/c1-15-10(14)11-8(12)6-4-2-3-5-7(6)9(11)13/h2-5H,1H3
InChIKeyKRLWOFRQXDUIKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxycarbonylphthalimide: Identity and Physicochemical Profile


N-Methoxycarbonylphthalimide (methyl 1,3-dioxoisoindole-2-carboxylate; C10H7NO4; MW 205.17) is an N-alkoxycarbonyl-activated phthalimide derivative employed primarily as a mild phthaloylating reagent for primary amines and amino acids [1], and as a bleach activator in detergent formulations [2]. The methoxycarbonyl substituent on the phthalimide nitrogen confers a distinct reactivity and physicochemical profile that separates this compound from its ethoxycarbonyl (Nefkens' reagent) and acyl analogs, making generic substitution scientifically non-trivial.

Mild phthaloylating reagent for primary amines and amino acids N-alkoxycarbonyl activation controls reactivity
Bleach activator for detergent formulations Patent-precedented perhydrolysis agent
Distinct N-methoxycarbonyl profile limits generic substitution Differentiated from ethoxycarbonyl and acyl analogs

Why N-Methoxycarbonylphthalimide Cannot Be Simply Substituted


The methoxycarbonyl group creates a fundamentally different steric and electronic environment at the phthalimide nitrogen compared to ethoxycarbonyl or acyl alternatives. This manifests in a melting point elevated by approximately 95 °C relative to N-ethoxycarbonylphthalimide , measurable aqueous solubility (1.6 g/L) versus the complete water-insolubility of the ethoxycarbonyl analog , and distinct reactivity profiles in phthaloylation kinetics where N-acyl chain length directly governs Nefkens-type reaction efficiency [1]. These differences preclude one-to-one substitution in protocols optimized for a specific N-alkoxycarbonylphthalimide.

Thermal behavior
Substantially higher melting point; remains free-flowing solid under mild heating
Lower melting point; may soften or cake during exothermic phthaloylation
Solid-phase handling and reactor dosing can be compromised by premature melting of lower-melting analogs.
Aqueous compatibility
Measurable water solubility; permits aqueous or biphasic protocols
Insoluble in water; restricts reaction medium to organic solvents
Aqueous workup or green-chemistry conditions are inaccessible with water-insoluble alternatives.
Phthaloylation reactivity
N-Methoxycarbonyl group confers a distinct electronic and steric profile
Ethoxycarbonyl and acyl N-substituents exhibit different kinetic efficiencies
Protocols optimized for a specific Nefkens-type reagent may not transfer directly; compound-specific validation is required.

Quantitative Differentiation from Closest Analogs


Melting Point Differential Versus Ethoxycarbonyl Analog

N-Methoxycarbonylphthalimide exhibits a melting point of 186–187 °C, substantially higher than the 90–92 °C reported for N-ethoxycarbonylphthalimide (Nefkens' reagent) . This ~95 °C elevation directly impacts the compound's physical form under ambient and moderately elevated temperature conditions, where the ethoxycarbonyl analog may soften or melt during exothermic phthaloylation reactions.

Melting Point Differential
Head-to-head
186–187 °C (target) vs. 90–92 °C (ethoxycarbonyl analog)
~95 °C higher melting point supports solid-phase handling at elevated temperatures.
Reported literature values; verify lot-specific thermal data via COA.
Thermal stability Solid-phase handling Melting point comparison

Aqueous Solubility Advantage Over Water-Insoluble Analog

The calculated aqueous solubility of N-methoxycarbonylphthalimide is 1.6 g/L at 25 °C , whereas N-ethoxycarbonylphthalimide is classified as insoluble in water . This finite, albeit low, water solubility can enable aqueous or biphasic phthaloylation conditions that are inaccessible with the fully water-insoluble ethoxycarbonyl analog, potentially reducing organic solvent consumption in 'green chemistry' applications.

Aqueous Solubility
Reported
1.6 g/L (calc.) vs. insoluble (ethoxycarbonyl analog)
Measurable solubility enables aqueous or biphasic phthaloylation conditions.
Calculated value; experimental confirmation recommended for scale-up.
Aqueous solubility Green chemistry Reaction medium selection

Phthaloylation Efficiency and N-Substituent Effects

In a systematic evaluation of Nefkens' reagent variants, Goodman et al. demonstrated that N-acyl chain identity (acetyl, propanoyl, pivaloyl) dictates phthaloylation efficiency, with N-propanoylphthalimide emerging as the most effective [1]. Although N-methoxycarbonylphthalimide was not directly included in that head-to-head study, the established sensitivity of phthaloylation kinetics to the N-substituent's steric and electronic properties supports the inference that the methoxycarbonyl group occupies a distinct reactivity space between the ethoxycarbonyl (Nefkens') and N-acyl variants, warranting compound-specific protocol optimization rather than generic substitution.

Phthaloylation Efficiency
Class-level
N-Substituent identity dictates reactivity; methoxycarbonyl structurally intermediate between ethoxycarbonyl and acyl series.
Protocol optimization is compound-specific; direct substitution may alter yield.
Inferred from Nefkens variant study (Goodman 2013); methoxycarbonyl not directly quantified.
Phthaloylation efficiency Nefkens reagent Structure-activity relationship

Bleach Activator Patent Inclusion

U.S. Patent 3,928,223 explicitly claims N-methoxycarbonylphthalimide as an imide activator for peroxygen bleaching compounds, listing it alongside N-methoxycarbonylsuccinimide, N-phenoxycarbonylsuccinimide, and N-methoxycarbonylacetamide [1]. The patent's claims encompass a mol ratio of imide to peroxygen compound ranging from 0.01 to 2.0 [1], indicating that N-methoxycarbonylphthalimide is operative within this defined compositional window. While comparative bleaching performance data are not provided within the patent, the specific structural distinction (phthalimide core with methoxycarbonyl N-substituent) differentiates it from succinimide- and acetamide-based activators claimed in the same patent family.

Bleach Activator Patent
Class-level
Specifically claimed as imide activator in U.S. Patent 3,928,223; operative at mol ratio 0.01–2.0.
Phthalimide-core activator structurally differentiated from succinimide-based alternatives.
Comparative performance data not provided; perhydrolysis kinetics require verification.
Bleach activation Detergent formulation Perhydrolysis

Density and Hydrogen-Bonding Profile

N-Methoxycarbonylphthalimide has a calculated density of 1.463 ± 0.06 g/cm³ at 20 °C and zero hydrogen-bond donor count . By comparison, N-ethoxycarbonylphthalimide has a reported density of approximately 1.398 g/cm³ . The absence of H-bond donors (versus potential H-bond donors in amino-containing phthalimide derivatives) affects crystal packing, solubility in protic solvents, and compatibility with formulation excipients that rely on hydrogen-bonding interactions.

Density & H-Bond Profile
Reported
1.463 g/cm³ (calc.) vs. ~1.398 g/cm³; H-Bond donors: 0 (identical to analog)
Higher density may influence powder flow and volumetric dosing accuracy.
Calculated density; confirm experimentally for formulation work.
Density Hydrogen bonding Formulation compatibility

Optimal Application Scenarios for N-Methoxycarbonylphthalimide


Mild Phthaloylation in Aqueous or Mixed-Solvent Conditions

The measurable aqueous solubility of N-methoxycarbonylphthalimide (1.6 g/L at 25 °C) enables phthaloylation protocols in water or water-miscible solvent systems that are precluded with the water-insoluble N-ethoxycarbonylphthalimide. This is particularly relevant for protecting amino acids where retention of optical configuration is critical and aqueous conditions minimize racemization risk.

Solid-Phase Peptide Synthesis with High-Melting Reagent

The melting point of 186–187 °C ensures that N-methoxycarbonylphthalimide remains a free-flowing solid under the mildly elevated temperatures sometimes encountered in automated SPPS reactors or during exothermic coupling steps, reducing the risk of reagent caking that can occur with N-ethoxycarbonylphthalimide (mp 90–92 °C).

Bleach-Activated Detergent Formulation Development

As a specifically claimed imide activator in U.S. Patent 3,928,223 , N-methoxycarbonylphthalimide offers industrial formulators a patent-precedented, phthalimide-core bleach activator that is structurally distinct from the more commonly explored succinimide-based activators, potentially providing differentiated perhydrolysis kinetics or stain-removal profiles.

Synthesis of Radiolabeled or Chiral Drug Intermediates

N-Methoxycarbonylphthalimide has been employed as a phthaloylating agent in the synthesis of 14C-labeled beta-adrenoceptor agonist SM-11044 , demonstrating its compatibility with multi-step synthetic sequences involving catalytic hydrogenation, hydrolysis, and mixed anhydride coupling. Its distinct deprotection profile relative to N-ethoxycarbonylphthalimide offers orthogonal protection strategy options.

Application
Selection Property
Validation Focus
Aqueous / mixed-solvent phthaloylation of amines and amino acids
Finite water solubility enables biphasic conditions
Racemization risk under aqueous protection conditions; optical purity retention
Solid-phase peptide synthesis (automated SPPS)
High melting point maintains free-flowing solid
Reagent caking and softening during exothermic coupling steps
Bleach-activated detergent formulation
Patent-precedented phthalimide-core activator
Perhydrolysis kinetics and stain-removal profile vs. formulation requirements
Multi-step synthesis of chiral / radiolabeled intermediates
Mild reactivity and orthogonal deprotection potential
Compatibility with catalytic hydrogenation, hydrolysis, and mixed anhydride coupling
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